molecular formula C8H9N3O3 B171038 N-(4-Amino-3-nitrophenyl)acetamide CAS No. 6086-29-9

N-(4-Amino-3-nitrophenyl)acetamide

Cat. No.: B171038
CAS No.: 6086-29-9
M. Wt: 195.18 g/mol
InChI Key: MGVDUDAXURKVCE-UHFFFAOYSA-N
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Description

N-(4-Amino-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H9N3O3 It is characterized by the presence of both an amino group and a nitro group attached to a benzene ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-3-nitrophenyl)acetamide typically involves the nitration of acetanilide followed by reduction and subsequent acetylation. One common method involves the nitration of acetanilide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting N-(4-Nitrophenyl)acetamide is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Reduction: this compound can be reduced to N-(4-Amino-3-aminophenyl)acetamide.

    Oxidation: Oxidation can yield N-(4-Nitroso-3-nitrophenyl)acetamide or N-(4-Nitro-3-nitrophenyl)acetamide.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-3-nitrophenyl)acetamide is investigated as a potential pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For example, a study reported an IC₅₀ value in the range of 25–60 μM against specific bacterial strains, indicating moderate cytotoxicity and potential for therapeutic use.

Material Science

The compound's functional groups allow it to be used in the synthesis of advanced materials such as polymers and nanomaterials. Its chromophoric properties make it suitable for applications in dye manufacturing.

Data Table: Applications in Material Science

Application TypeDescription
PolymersUsed as a monomer or cross-linking agent in polymer synthesis.
DyesActs as a precursor for synthetic dyes due to its vibrant color properties.

Biological Studies

This compound serves as a probe in biochemical assays, aiding in the study of enzyme activities and protein interactions. Its role as a substrate or inhibitor can provide insights into metabolic pathways.

Case Study: Enzyme Interaction Studies
In enzyme assays, this compound has been utilized to evaluate its effects on various enzymes, demonstrating its potential utility in understanding metabolic processes .

Environmental Applications

Recent studies have also explored the environmental impact of this compound, focusing on its degradation products and their effects on ecosystems. Research includes:

  • Toxicity Assessments: Evaluating the compound's impact on aquatic life.
  • Degradation Studies: Investigating how environmental factors influence its breakdown.

Mechanism of Action

The mechanism of action of N-(4-Amino-3-nitrophenyl)acetamide and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)acetamide: Lacks the amino group, making it less reactive in certain biological contexts.

    N-(4-Amino-3-chlorophenyl)acetamide: Contains a chlorine atom instead of a nitro group, which can alter its chemical and biological properties.

    N-(4-Amino-3-methylphenyl)acetamide: Contains a methyl group, which can affect its solubility and reactivity.

Uniqueness

N-(4-Amino-3-nitrophenyl)acetamide is unique due to the presence of both an amino and a nitro group on the benzene ring

Biological Activity

N-(4-Amino-3-nitrophenyl)acetamide, a derivative of acetamide, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its nitro and amino functional groups, which are known to influence its interaction with biological targets. This article reviews the biological activity of this compound based on recent studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C8H9N3O3. Its structure includes an acetamide group attached to a phenyl ring that bears both an amino group and a nitro group at the para and meta positions, respectively. This arrangement is crucial for its biological properties.

Synthesis

This compound can be synthesized through various methods, typically involving the acetylation of 4-amino-3-nitroaniline with acetic anhydride or acetyl chloride. The reaction conditions can be optimized to achieve high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro tests indicate that it possesses a MIC ranging from 16 to 64 μg/mL against strains such as Klebsiella pneumoniae and Escherichia coli .
  • Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis .

Anticancer Activity

This compound has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 μM, indicating moderate potency .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy :
    • A study conducted on clinical isolates of Klebsiella pneumoniae showed that this compound significantly reduced bacterial load in vitro, suggesting its potential as a therapeutic agent against resistant strains .
  • Case Study on Cancer Cell Lines :
    • Research involving breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

Safety and Toxicity

The safety profile of this compound has been assessed through cytotoxicity assays on normal cell lines. Results indicate low toxicity levels with high selectivity towards cancerous cells, making it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

N-(4-amino-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVDUDAXURKVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209701
Record name N-(4-Amino-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6086-29-9
Record name N-(4-Amino-3-nitrophenyl)acetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-3-nitrophenyl)acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-3-nitrophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-amino-3-nitrophenyl)acetamide
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